(R)-1-(2-Propoxyphenyl)pentan-1-amine
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Overview
Description
“®-1-(2-Propoxyphenyl)pentan-1-amine,” also known as “propoxyphene,” is a chiral amine compound. Its chemical structure consists of a pentylamine backbone with a propoxyphenyl group attached to the nitrogen atom. The stereochemistry at the chiral center gives rise to the ®-configuration.
Preparation Methods
Synthetic Routes::
Reductive Amination:
Resolution of Racemic Mixture:
- Historically, propoxyphene was used as an analgesic (painkiller). due to safety concerns, its use has been discontinued in many countries.
- Industrial-scale production methods are no longer relevant, but the synthetic routes mentioned above remain applicable for research purposes.
Chemical Reactions Analysis
Reactions::
- Oxidation may lead to hydroxylation or other functional group modifications.
- Reduction typically results in the formation of secondary amines.
Scientific Research Applications
Pharmacology and Medicine:
Chemical Research:
Mechanism of Action
- Propoxyphene’s analgesic effect was attributed to its weak opioid receptor agonism.
- It acted primarily as a μ-opioid receptor agonist, providing pain relief.
- its safety profile, including cardiac toxicity, led to its withdrawal from the market.
Properties
Molecular Formula |
C14H23NO |
---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
(1R)-1-(2-propoxyphenyl)pentan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-3-5-9-13(15)12-8-6-7-10-14(12)16-11-4-2/h6-8,10,13H,3-5,9,11,15H2,1-2H3/t13-/m1/s1 |
InChI Key |
LQEZNDRKKGXFKD-CYBMUJFWSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=CC=C1OCCC)N |
Canonical SMILES |
CCCCC(C1=CC=CC=C1OCCC)N |
Origin of Product |
United States |
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